Methyl 2-(3-fluoro-5-methylphenyl)propanoate
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Overview
Description
“Methyl 2-(3-fluoro-5-methylphenyl)propanoate” is a chemical compound with the CAS Number: 1542849-70-6 . It has a molecular weight of 196.22 and its molecular formula is C11H13FO2 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
“Methyl 2-(3-fluoro-5-methylphenyl)propanoate” is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Phase Evaluation of Radiotracers for Medical Imaging
One study focused on the evaluation of a radiotracer, 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), targeting the sphingosine-1-phosphate receptor (S1PR1) for its safety, dosimetry, and imaging characteristics in humans. This receptor is of interest due to its role in multiple sclerosis and other conditions. The study supports the safety of 11C-CS1P1 for evaluating inflammation in clinical populations and suggests its utility in repeated measures in the same participants, with brain uptake correlating well with known target topography (Brier et al., 2022).
Fluorinated Chirons for Stereoselective Synthesis
Research on the synthesis of fluorinated chirons reveals stereoselective formation of oxirane by the reaction of diazomethane on 1-fluoro-3-arylsulfinyl-2-propanone and the ring opening by selected nucleophiles. This process is crucial for creating compounds with specific stereochemistry, which is often required for biological activity (Arnone et al., 1995).
Synthesis and Antidepressive Activity
Another study reports on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone. This compound's antidepressant activities were evaluated, highlighting the potential for further investigation into its therapeutic effects (Yuan, 2012).
Copolymers for Material Science
Research into novel copolymers involving trisubstituted ethylenes and styrene-5 ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates has been conducted. This work contributes to the field of material science by exploring the properties of these copolymers, including their glass transition temperatures and potential applications in various industries (Kim et al., 1999).
Automated Production of PET Radiopharmaceuticals
The automated synthesis of a radiopharmaceutical targeting the S1P1 receptor was achieved for human use, showcasing the advancement in medical imaging technologies. This synthesis process, validated under Good Manufacturing Practices (cGMP) conditions, highlights the importance of this compound in developing diagnostic tools for clinical research (Luo et al., 2019).
Safety and Hazards
The safety information available indicates that “Methyl 2-(3-fluoro-5-methylphenyl)propanoate” has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 2-(3-fluoro-5-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-4-9(6-10(12)5-7)8(2)11(13)14-3/h4-6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQRZMQRASMLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1542849-70-6 |
Source
|
Record name | methyl 2-(3-fluoro-5-methylphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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